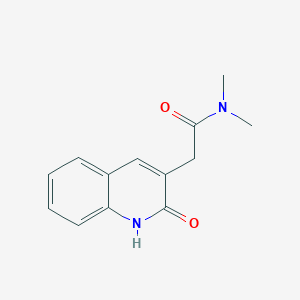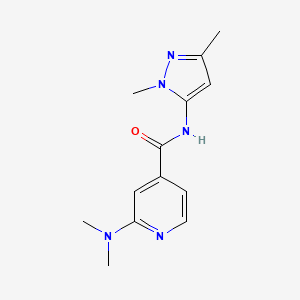![molecular formula C19H21NO3 B7558898 1-[(3-Phenoxyphenyl)methyl]piperidine-3-carboxylic acid](/img/structure/B7558898.png)
1-[(3-Phenoxyphenyl)methyl]piperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Phenoxyphenyl)methyl]piperidine-3-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PPCA and is a derivative of piperidine, which is a heterocyclic organic compound commonly used in medicinal chemistry.
Wirkmechanismus
The exact mechanism of action of 1-[(3-Phenoxyphenyl)methyl]piperidine-3-carboxylic acid is not yet fully understood. However, it is believed that PPCA acts by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate. This modulation leads to the inhibition of neuronal excitability and the reduction of pain perception.
Biochemical and Physiological Effects:
Studies have shown that 1-[(3-Phenoxyphenyl)methyl]piperidine-3-carboxylic acid exhibits various biochemical and physiological effects. PPCA has been shown to increase the levels of GABA in the brain, which leads to the inhibition of neuronal activity. This inhibition results in the reduction of pain perception and the prevention of seizures.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 1-[(3-Phenoxyphenyl)methyl]piperidine-3-carboxylic acid in lab experiments is its potent anticonvulsant and analgesic properties. This makes it a potential candidate for the treatment of neurological disorders and chronic pain. However, one of the limitations of using PPCA is its limited solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-[(3-Phenoxyphenyl)methyl]piperidine-3-carboxylic acid. One of the potential directions is to further investigate its mechanism of action and its potential as a therapeutic agent for neurological disorders and chronic pain. Additionally, more research can be conducted to optimize the synthesis of PPCA and improve its solubility in water, making it more accessible for lab experiments. Finally, the potential use of PPCA in other fields, such as agriculture and environmental science, can also be explored.
Synthesemethoden
The synthesis of 1-[(3-Phenoxyphenyl)methyl]piperidine-3-carboxylic acid involves the reaction of 3-phenoxybenzyl chloride with piperidine-3-carboxylic acid in the presence of a base. This reaction results in the formation of PPCA, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[(3-Phenoxyphenyl)methyl]piperidine-3-carboxylic acid has shown promising results in various scientific research applications. One of the significant applications of PPCA is in the field of medicinal chemistry, where it has been studied for its potential as a therapeutic agent. PPCA has been shown to exhibit potent anticonvulsant and analgesic properties, making it a potential candidate for the treatment of neurological disorders and chronic pain.
Eigenschaften
IUPAC Name |
1-[(3-phenoxyphenyl)methyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c21-19(22)16-7-5-11-20(14-16)13-15-6-4-10-18(12-15)23-17-8-2-1-3-9-17/h1-4,6,8-10,12,16H,5,7,11,13-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKKCIYYJMVVMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Phenoxyphenyl)methyl]piperidine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

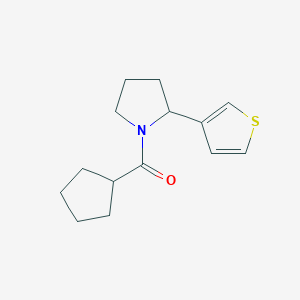
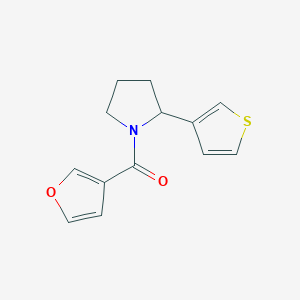
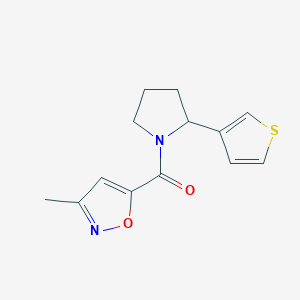
![6-(dimethylamino)-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7558832.png)
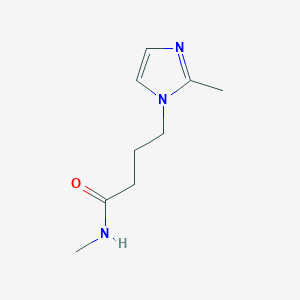
![1-(2-Tert-butyl-4-methoxyphenoxy)-3-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-ol](/img/structure/B7558842.png)
![N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]acetamide](/img/structure/B7558850.png)
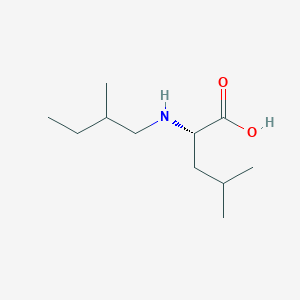
![N-[3-(2-oxoimidazolidin-1-yl)phenyl]benzamide](/img/structure/B7558865.png)
![N-[1-(4-bromophenyl)propan-2-yl]thiophene-2-carboxamide](/img/structure/B7558870.png)
![N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide](/img/structure/B7558885.png)

